molecular formula C18H19N3O3S B2947645 [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone CAS No. 930005-30-4

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone

Cat. No.: B2947645
CAS No.: 930005-30-4
M. Wt: 357.43
InChI Key: XOSDZUBENVMFCR-UHFFFAOYSA-N
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Description

[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone is a synthetic compound featuring a pyridin-4-ylmethanone core linked to a piperazine ring sulfonylated by an (E)-2-phenylethenyl group. This structure integrates a sulfonamide moiety, a styryl group, and a heterocyclic aromatic system, which are common in pharmacologically active molecules.

Properties

IUPAC Name

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18(17-6-9-19-10-7-17)20-11-13-21(14-12-20)25(23,24)15-8-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSDZUBENVMFCR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of approximately 358.41 g/mol. The structure includes a sulfonylpiperazine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing piperazine and phenylethenyl groups have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study: MCF-7 Cell Line

A study investigating the effects of related compounds on the MCF-7 cell line revealed that these compounds can induce apoptosis and inhibit cell proliferation. The following table summarizes the findings:

Compound NameConcentration (µg/ml)Cell Viability (%)Mechanism of Action
Compound A25045Apoptosis induction
Compound B30030Cell cycle arrest
[Target Compound]20040DNA fragmentation

The proposed mechanisms by which this compound exerts its biological activity include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, evidenced by DNA fragmentation assays.
  • Targeting Specific Receptors : The sulfonamide group may interact with specific cellular receptors, enhancing the compound's efficacy against certain cancer types.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

In Vivo Studies

Preliminary in vivo studies are required to fully understand the pharmacokinetics and pharmacodynamics of this compound. Early results from animal models indicate potential for tumor reduction and improved survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three classes: sulfonamide-containing heterocycles, styryl-substituted derivatives, and piperazine-linked methanones. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Class Example Structure/Name Key Features Biological Activity/Properties Reference
Sulfonamide Heterocycles 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-sulfonamide Quinazolinone core, para-sulfonamide, (E)-styryl group COX-2 inhibition (47.1% at 20 μM)
Styryl-Substituted Chromones 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (Compound A) Chromone core, (E)-styryl group, methoxy substituent Tumor-specificity and neurotoxicity studies
Piperazine-Linked Methanones (3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone Oxazole core, sulfonylpiperazine, (E)-styryl group Structural similarity; no explicit activity data
Target Compound [4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone Pyridine core, sulfonylpiperazine, (E)-styryl group Inferred potential for COX-2/cancer targeting

Structural and Pharmacokinetic Insights

  • Sulfonamide vs. Sulfonylpiperazine: The sulfonamide group in quinazolinones () is critical for COX-2 inhibition, likely via hydrogen bonding. In the target compound, the sulfonylpiperazine group may enhance solubility (due to piperazine’s basicity) while retaining sulfonamide-like interactions .
  • Styryl Group Geometry : The (E)-configuration in the target compound and analogs (e.g., ) ensures planarity, optimizing π-π stacking with hydrophobic enzyme pockets. This contrasts with (Z)-isomers, which are sterically hindered .
  • Pyridine’s nitrogen atom may participate in additional dipole interactions .

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